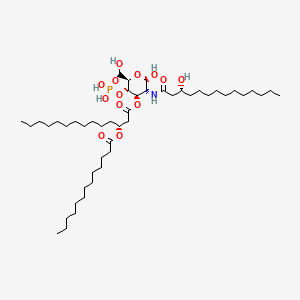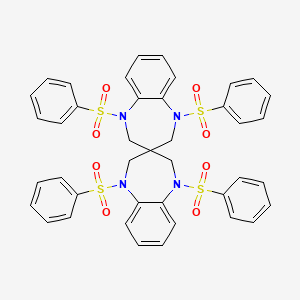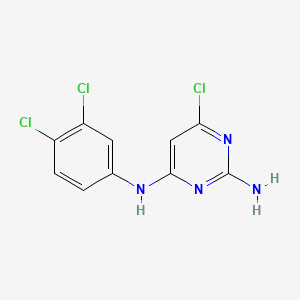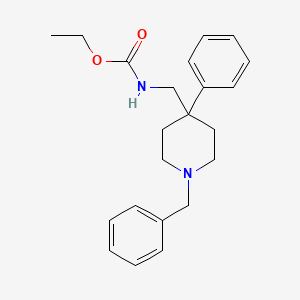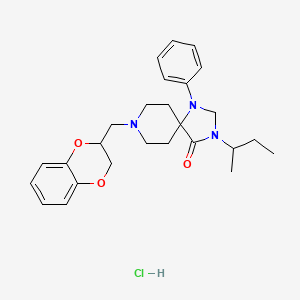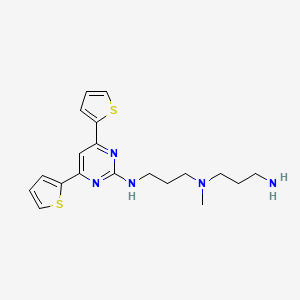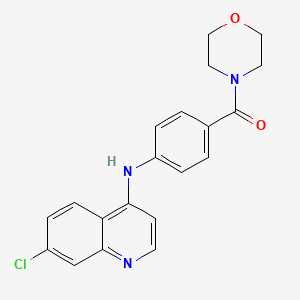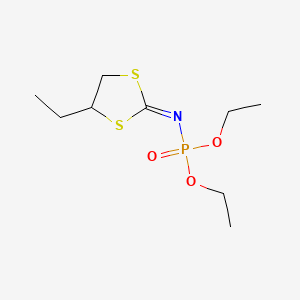
Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
American cyanamid AC 47,826 is a chemical compound developed by the American Cyanamid Company. This compound has been utilized in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of American cyanamid AC 47,826 involves several steps. The primary synthetic route includes the reaction of specific organic and inorganic reagents under controlled conditions. Industrial production methods often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously monitored to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
American cyanamid AC 47,826 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
American cyanamid AC 47,826 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in biochemical assays and as a tool for studying cellular processes.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of American cyanamid AC 47,826 involves its interaction with specific molecular targets within cells. These interactions can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
American cyanamid AC 47,826 can be compared with other similar compounds such as calcium cyanamide and sodium cyanamide. While these compounds share some chemical properties, American cyanamid AC 47,826 is unique in its specific applications and effects. The differences in their chemical structures and reactivity profiles contribute to their distinct uses in various fields.
Propriétés
Numéro CAS |
63907-31-3 |
|---|---|
Formule moléculaire |
C9H18NO3PS2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
(Z)-N-diethoxyphosphoryl-4-ethyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C9H18NO3PS2/c1-4-8-7-15-9(16-8)10-14(11,12-5-2)13-6-3/h8H,4-7H2,1-3H3/b10-9- |
Clé InChI |
OHGALUAHIAGMAC-KTKRTIGZSA-N |
SMILES isomérique |
CCC1CS/C(=N/P(=O)(OCC)OCC)/S1 |
SMILES canonique |
CCC1CSC(=NP(=O)(OCC)OCC)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


